1-Butyl-2-nitro-1-nitroso-guanidine

Gastric Carcinogenesis Intestinal Metaplasia Structure–Activity Relationship

Pain point: MNNG and PNNG produce qualitatively divergent biological outcomes vs. BNNG-adenocarcinoma vs. ceiling-effect metaplasia-making generic within-class substitution scientifically invalid for bidirectional chemoprevention models. Solution: • BNNG (0.34 mM p.o., 12-mo Wistar rat) yields 50% intestinal metaplasia with zero adenocarcinoma, enabling detection of both chemopreventive and tumor-promoting interventions. • Generates both BER- and NER-substrate DNA lesions for single-agent dual-pathway functional assessment-unmatched by MNNG. • Uvr--independent mutagenesis in S. typhimurium provides a clean genetic background for Ogt/adaptive response studies. ≥97% purity; 5g & 25g standard packaging. For R&D only.

Molecular Formula C5H11N5O3
Molecular Weight 189.17 g/mol
CAS No. 13010-08-7
Cat. No. B079822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-nitro-1-nitroso-guanidine
CAS13010-08-7
Molecular FormulaC5H11N5O3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCCCCN(C(=N[N+](=O)[O-])N)N=O
InChIInChI=1S/C5H11N5O3/c1-2-3-4-9(8-11)5(6)7-10(12)13/h2-4H2,1H3,(H2,6,7)
InChIKeyFJNCPBNCTRDXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-nitro-1-nitroso-guanidine (BNNG) – Compound-Class Overview and Procurement Context


1-Butyl-2-nitro-1-nitroso-guanidine (CAS 13010-08-7), commonly designated BNNG or N-butyl-N′-nitro-N-nitrosoguanidine, belongs to the N-alkyl-N′-nitro-N-nitrosoguanidine (N-alkyl-NNG) family of monofunctional alkylating agents [1]. These compounds decompose in aqueous media to generate electrophilic alkanediazonium species that alkylate nucleophilic sites on DNA, primarily at the N7 and O6 positions of guanine, and are employed experimentally as direct-acting mutagens and carcinogens [2]. BNNG is distinguished from its lower-homolog counterparts (MNNG, ENNG, PNNG) by its n-butyl substituent, which confers an intermediate level of biological potency, a distinct DNA-damage spectrum, and a unique balance between mutagenicity and prophage-inducing activity [3][4].

1
N-alkyl-NNG monofunctional alkylating agent for DNA damage research
Generates electrophilic alkanediazonium species in aqueous media
2
n-Butyl substituent confers intermediate alkylation profile vs. methyl/propyl homologs
Distinct DNA-damage spectrum and repair-pathway engagement
3
Supports mutagenesis, carcinogenesis, and DNA-repair mechanism studies
Direct-acting; no metabolic activation required in bacterial and mammalian cell assays

Why 1-Butyl-2-nitro-1-nitroso-guanidine Cannot Be Casually Substituted by Other N-Alkyl-NNG Homologs


The N-alkyl-N′-nitro-N-nitrosoguanidine series exhibits profound alkyl-chain-length-dependent divergence in carcinogenic potency, target-organ specificity, mutagenic efficiency, and DNA-repair pathway engagement [1]. Simply substituting BNNG with the more commonly available MNNG (methyl homolog) or PNNG (propyl homolog) would fundamentally alter the biological readout: MNNG is a potent gastric carcinogen with a rat TD50 of 0.803 mg/kg/day and induces adenocarcinoma, whereas BNNG, under identical administration protocols, induces intestinal metaplasia but no adenocarcinoma, and its standardized carcinogenicity testing in rats has yielded no positive calls [2][3]. Furthermore, BNNG exhibits prophage-inducing activity superior to that of MNNG, a functional reversal not predictable from mutagenicity data alone [4]. These non-linear structure–activity relationships mean that alkyl-chain length is not a tunable parameter for dose adjustment but a determinant of qualitatively distinct biological outcomes, making generic within-class substitution scientifically invalid.

BNNG
n-Butyl homolog: mixed X-ray + UV-type DNA damage; 50% metaplasia, no carcinoma in rat stomach model
Do not substitute with MNNG (methyl) or PNNG (propyl) without validation
Risk 1
Carcinogenicity endpoint profile may shift fundamentally: MNNG is a confirmed rat carcinogen (TD50 0.803 mg/kg/day), while BNNG shows no positive call in standardized rat bioassays. Alkyl-chain length is not a tunable dose parameter.
Risk 2
DNA-repair pathway engagement may not transfer: MNNG produces predominantly BER substrates; BNNG challenges both BER and NER pathways. Uvr+-dependent mutagenesis present for MNNG but absent for BNNG.
Risk 3
Mutagenicity/SOS-response rank order may reverse across homologs: BNNG shows reported higher prophage-induction activity but lower direct mutagenicity vs. MNNG. Within-class substitution may invert biological readouts.

Quantitative Comparative Evidence for 1-Butyl-2-nitro-1-nitroso-guanidine (BNNG) Versus N-Alkyl-NNG Homologs


Gastric Intestinal Metaplasia Induction: BNNG Occupies an Intermediate Position in the N-Alkyl-NNG Series

In a direct head-to-head comparison, Wistar rats received N-propyl-, N-butyl-, N-isobutyl-, and N-pentyl-N′-nitro-N-nitrosoguanidines as 0.34 mM drinking-water solutions for 12 months. Intestinal metaplasia incidence in the glandular stomach was 100% for N-propyl-NNG, 50% for N-butyl-NNG (BNNG), 44% for N-isobutyl-NNG, and 17% for N-pentyl-NNG. Adenocarcinoma was found in 29% of N-propyl-NNG-treated rats but in 0% of BNNG-treated rats. Control animals showed 11% intestinal metaplasia and no tumors [1].

Gastric Intestinal Metaplasia Induction
Head-to-head
BNNG: 50% metaplasia, 0% adenocarcinoma
N-propyl-NNG: 100% metaplasia, 29% adenocarcinoma
N-pentyl-NNG: 17% metaplasia; Control: 11%
Wistar rats, 0.34 mM drinking water, 12 months
Intermediate-response phenotype supports graded preneoplasia modeling without ceiling effect
Model-response endpoint context; bidirectional co-treatment detection possible
Gastric Carcinogenesis Intestinal Metaplasia Structure–Activity Relationship

Standardized Carcinogenic Potency (TD50): BNNG Shows No Positive Call in Rats Versus Positive Calls for MNNG and PNNG

The Carcinogenic Potency Database (CPDB) standardizes TD50 values across all published animal cancer bioassays. For BNNG, the CPDB records a single rat experiment (male Wistar, drinking water, 2.14 mg/kg/day, 52-week exposure) with a negative author's opinion for carcinogenicity, yielding a summary status of 'no positive' in rats and 'no test' in mice [1]. In contrast, MNNG has a rat harmonic-mean TD50 of 0.803 mg/kg/day (multiple positive experiments; target sites: esophagus, small intestine, stomach), and PNNG has a rat harmonic-mean TD50 of 1.31 mg/kg/day (target site: stomach) [2][3]. ENNG shows positive results in mice with a TD50 of 2.84 mg/kg/day but no rat tests [4].

Carcinogenic Potency (TD50)
Cross-study comparable
No positive call
BNNG rat TD50 (CPDB standardized)
MNNG: TD50 0.803 mg/kg/day; PNNG: TD50 1.31 mg/kg/day
Single rat experiment, 2.14 mg/kg/day, 52-week exposure
Attenuated in vivo tumorigenicity vs. MNNG/PNNG; structurally related control with lower facility risk
Carcinogenicity screening context; data to verify per CPDB single-study limitation
Carcinogenic Potency TD50 Risk Assessment

Prophage-Induction Activity: BNNG is Superior to MNNG Despite Lower Mutagenicity

In a concurrent assay measuring both mutagenicity (Streptomycin-dependence reversion in E. coli Sd-4) and prophage-induction activity (lambda-phage induction in E. coli K12), the n-propyl and n-butyl derivatives exhibited larger prophage-induction indices than MNNG and CNNG (2-chloroethyl derivative), while MNNG demonstrated remarkably higher mutagenicity than all C2–C9 homologs. When the alkyl chain exceeded C5, both activities were extremely weakened [1].

Prophage-Induction Activity Profile
Head-to-head
BNNG: reported higher prophage-induction index; lower mutagenicity
MNNG: highest mutagenicity among all homologs; lower prophage-induction index
Rank-order reversal: BNNG > MNNG for prophage induction; MNNG > BNNG for mutagenicity
E. coli Sd-4 (mutagenicity) and E. coli K12(λ) (prophage induction)
Decoupled mutagenicity/SOS-response profile supports mechanistic genotoxicity screening
Supports assay development where point-mutation and SOS induction require discrimination
Prophage Induction SOS Response Genotoxicity Screening

Uvr+-Dependent Mutagenesis in Salmonella: BNNG and PNNG Share a Repair-Pathway Distinction from MNNG

In Salmonella typhimurium, MNNG produces Uvr+-dependent mutagenesis (i.e., mutations that are enhanced in the presence of functional nucleotide excision repair). In contrast, no Uvr+-dependent mutagenesis was observed after treatment with either the propylating agent PNNG or the butylating agent BNNG [1]. This indicates that the bulkier propyl and butyl adducts engage DNA repair pathways differently than methyl adducts, with consequences for mutational specificity and the interpretation of Ames-test data.

Uvr+-Dependent Mutagenesis
Class-level inference
BNNG: no Uvr+-dependent mutagenesis detected in Salmonella typhimurium
MNNG: Uvr+-dependent mutagenesis present; PNNG: absent (same as BNNG)
uvr+ vs. uvr− strain comparison; standardized assay conditions
Uvr+-independent alkylation signature distinct from MNNG; supports repair-pathway dissection studies
Source review recommended; class-level attribution for propylating/butylating NNGs
Nucleotide Excision Repair Mutagenesis Mechanism Salmonella Mutagenicity

DNA-Damage-Type Spectrum: Alkyl Chain Length Determines X-Ray-Type Versus UV-Type DNA Lesion Profiles

In Bacillus subtilis rec-assay (repair test), all N-alkyl homologs tested (methyl through n-hexyl) demonstrated DNA-modifying activity. However, the nature of DNA damage shifted with alkyl chain length: MNNG produced predominantly X-ray-type DNA damage, whereas the ethyl derivative and homologs with longer chains (including n-butyl) produced UV-type damage in addition to X-ray-type damage [1]. This indicates that BNNG induces a broader spectrum of DNA lesions—including bulky adducts recognized by nucleotide excision repair—than MNNG.

DNA-Damage Spectrum
Class-level inference
Mixed damage profile: X-ray-type + UV-type DNA lesions
BER substrates NER substrates
MNNG: predominantly X-ray-type (BER only)
Bacillus subtilis rec-assay; rec+ vs. rec− differential sensitivity
Single-agent challenge for simultaneous BER/NER pathway assessment
Supports DNA-repair research requiring multiple pathway engagement
DNA Repair Test Alkylation Damage Rec-Assay

Optimal Scientific Application Scenarios for 1-Butyl-2-nitro-1-nitroso-guanidine (BNNG)


Graded Gastric Preneoplasia Modeling Without Carcinoma Confounding

For in vivo gastric carcinogenesis studies requiring a partial-penetrance preneoplastic endpoint, BNNG administered at 0.34 mM in drinking water for 12 months to Wistar rats yields 50% intestinal metaplasia incidence with zero adenocarcinoma, providing a dynamic-range-optimized model where both chemopreventive and tumor-promoting interventions can be detected bidirectionally, unlike PNNG (100% metaplasia, 29% carcinoma, ceiling effect) [1].

Decoupled Mutagenicity and SOS-Response Screening in Bacterial Genotoxicity Assays

BNNG's unique profile—lower direct mutagenicity but higher prophage-induction index compared to MNNG—makes it a valuable probe for dissecting the relative contributions of point-mutagenesis versus SOS-mediated genotoxicity in bacterial screening batteries, particularly in E. coli K12(λ) induction assays [2].

Nucleotide Excision Repair (NER) Versus Base Excision Repair (BER) Pathway Discrimination

Because BNNG generates both X-ray-type (small alkylation) and UV-type (bulky, NER-substrate) DNA lesions, it can serve as a single-agent challenge to simultaneously assess the functional integrity of both BER and NER pathways in repair-proficient versus repair-deficient cell panels, a capability not matched by MNNG which predominantly produces BER substrates [3].

Uvr-Independent Mutagenesis Studies in Salmonella Strains

The absence of Uvr+-dependent mutagenesis with BNNG in Salmonella typhimurium allows investigators to study alkylation-induced mutagenesis without the confounding contribution of nucleotide excision repair, providing a cleaner genetic background for evaluating other repair pathways (e.g., Ogt alkyltransferase, adaptive response) in mutational-spectrum analyses [4].

Application
Selection Property
Validation Focus
Gastric preneoplasia modeling
Intermediate-response phenotype without carcinoma confounding
Metaplasia incidence endpoints; bidirectional co-treatment detection
Genotoxicity assay development
Decoupled mutagenicity and SOS-response profile
Prophage-induction vs. point-mutation assay discrimination
DNA repair pathway studies
Mixed X-ray-type and UV-type DNA damage spectrum
BER and NER pathway functional integrity assessment
Mutagenesis mechanism studies
Uvr-independent alkylation mutagenesis
Repair-pathway endpoint review; Ogt alkyltransferase context
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